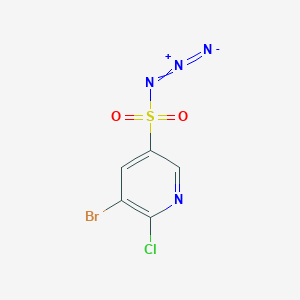
3-(Acetyloxy)-14,15-epoxybufa-20,22-dienolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylresibufogenin is a bufadienolide compound derived from the venom of toads, specifically from the Bufo genus. It is a semiochemical compound with the molecular formula C26H34O5 and a molecular weight of 426.55 g/mol . This compound has garnered significant interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and cardiotonic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetylresibufogenin typically involves the acetylation of resibufogenin. The process begins with the extraction of resibufogenin from toad venom, followed by its acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of acetylresibufogenin .
Industrial Production Methods: Industrial production of acetylresibufogenin involves large-scale extraction of resibufogenin from toad venom, followed by its chemical modification. The process includes purification steps such as recrystallization and chromatography to obtain high-purity acetylresibufogenin. The industrial methods are designed to maximize yield and ensure consistency in the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Acetylresibufogenin undergoes various chemical reactions, including:
Oxidation: Acetylresibufogenin can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of acetylresibufogenin can lead to the formation of dihydro derivatives.
Substitution: Acetylresibufogenin can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride; mild conditions.
Substitution: Amines, thiols; basic or neutral conditions.
Major Products:
Oxidation: Hydroxylated acetylresibufogenin derivatives.
Reduction: Dihydroacetylresibufogenin.
Substitution: Various substituted acetylresibufogenin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetylresibufogenin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying bufadienolide chemistry and its derivatives.
Medicine: Explored for its potential as an anticancer agent, particularly in the treatment of breast cancer, pancreatic cancer, and colorectal cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Acetylresibufogenin exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis and inhibits cell proliferation by blocking the PI3K/Akt signaling pathway.
Cardiotonic Effects: It enhances cardiac contractility by inhibiting the Na+/K±ATPase pump, leading to increased intracellular calcium levels.
Anti-inflammatory and Antiviral Activities: It modulates inflammatory responses and exhibits antiviral properties by interfering with viral replication mechanisms.
Comparaison Avec Des Composés Similaires
Acetylresibufogenin is compared with other bufadienolides such as resibufogenin, bufalin, and cinobufagin:
Resibufogenin: Similar in structure but lacks the acetyl group.
Bufalin: Another bufadienolide with potent anticancer activity.
Cinobufagin: Known for its cardiotonic and anticancer properties.
Uniqueness: Acetylresibufogenin’s unique acetyl group contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for therapeutic applications .
Propriétés
Numéro CAS |
4029-64-5 |
|---|---|
Formule moléculaire |
C26H34O5 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
[7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate |
InChI |
InChI=1S/C26H34O5/c1-15(27)30-18-8-10-24(2)17(12-18)5-6-20-19(24)9-11-25(3)21(13-22-26(20,25)31-22)16-4-7-23(28)29-14-16/h4,7,14,17-22H,5-6,8-13H2,1-3H3 |
Clé InChI |
PYQLJWZNYPKLBI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)

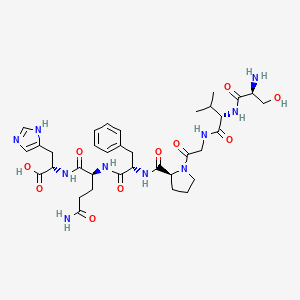
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)

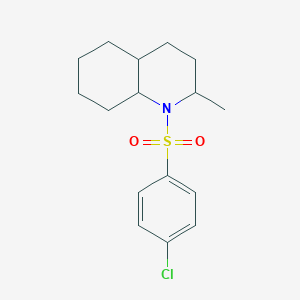
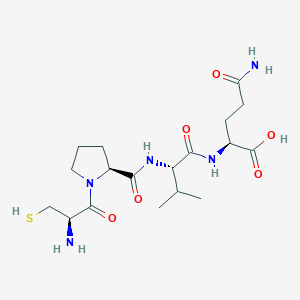

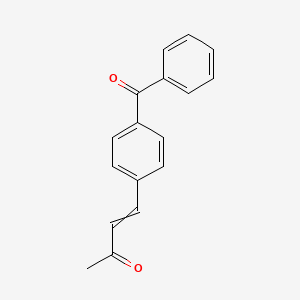
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
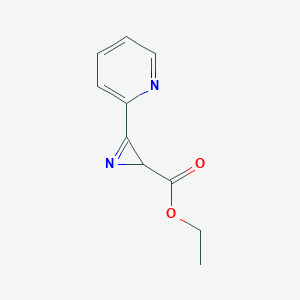
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)
